N-(4-isopropylbenzo[d]thiazol-2-yl)-3,5-dimethylbenzamide
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Overview
Description
N-(4-isopropylbenzo[d]thiazol-2-yl)-3,5-dimethylbenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylbenzo[d]thiazol-2-yl)-3,5-dimethylbenzamide typically involves the coupling of substituted 2-amino benzothiazoles with substituted benzamides. One common method includes the reaction of 2-amino-4-isopropylbenzothiazole with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs methods such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques. These methods are advantageous due to their efficiency, high yields, and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylbenzo[d]thiazol-2-yl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and rubber vulcanization agents .
Mechanism of Action
The mechanism of action of N-(4-isopropylbenzo[d]thiazol-2-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit certain enzymes or proteins involved in cell proliferation. Molecular docking studies have shown that benzothiazole derivatives can bind to active sites of enzymes, thereby inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides
- 2-(4-aminophenyl)benzothiazoles
- Benzothiazole-linked acetamides
Uniqueness
N-(4-isopropylbenzo[d]thiazol-2-yl)-3,5-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the isopropyl group and the dimethylbenzamide moiety enhances its lipophilicity and potential interactions with biological targets .
Properties
CAS No. |
1171033-81-0 |
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Molecular Formula |
C19H20N2OS |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3,5-dimethyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C19H20N2OS/c1-11(2)15-6-5-7-16-17(15)20-19(23-16)21-18(22)14-9-12(3)8-13(4)10-14/h5-11H,1-4H3,(H,20,21,22) |
InChI Key |
MNRKEBDHOQYROT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C(C)C)C |
Origin of Product |
United States |
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